(S)-1-Formylpyrrolidine-2-carboxamide
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Overview
Description
(S)-1-Formylpyrrolidine-2-carboxamide is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a formyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the second position of the ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Formylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from various starting materials such as amino acids or other nitrogen-containing compounds.
Formylation: The formyl group is introduced through a formylation reaction, often using reagents like formic acid or formyl chloride under controlled conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine or ammonia source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Formylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-Formylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-Formylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The formyl and carboxamide groups play a crucial role in its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including modulation of enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-Formylpyrrolidine-2-carboxamide: The enantiomer of (S)-1-Formylpyrrolidine-2-carboxamide with a different three-dimensional arrangement.
N-Formylpyrrolidine: A related compound with a formyl group attached to the nitrogen atom of the pyrrolidine ring.
Pyrrolidine-2-carboxamide: A compound with a carboxamide group at the second position of the pyrrolidine ring but lacking the formyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both formyl and carboxamide functional groups
Properties
Molecular Formula |
C6H10N2O2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
(2S)-1-formylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)5-2-1-3-8(5)4-9/h4-5H,1-3H2,(H2,7,10)/t5-/m0/s1 |
InChI Key |
NOVXRSOHVNAMMK-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C=O)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C=O)C(=O)N |
Origin of Product |
United States |
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